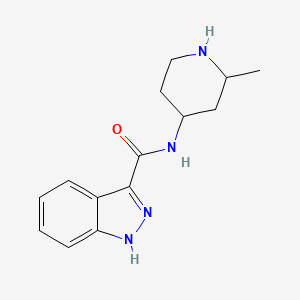![molecular formula C8H7Cl2N5S B6634294 3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6634294.png)
3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCTA and is a member of the triazole family of compounds. DCTA has been shown to exhibit potent biological activity, making it a valuable tool in scientific research.
Mechanism of Action
The mechanism of action of DCTA is not fully understood, but it is believed to involve the inhibition of key cellular processes, such as DNA replication and protein synthesis. DCTA has been shown to bind to specific enzymes and proteins, leading to their inactivation and ultimately causing cell death.
Biochemical and Physiological Effects:
DCTA has been shown to exhibit a range of biochemical and physiological effects. In addition to its antifungal and anticancer properties, DCTA has also been investigated for its potential use as an antiviral agent. Studies have shown that DCTA exhibits antiviral activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using DCTA in lab experiments is its potent biological activity. DCTA exhibits strong antifungal, anticancer, and antiviral properties, making it a valuable tool in scientific research. However, one limitation of using DCTA is its toxicity. DCTA has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on DCTA. One area of interest is the development of new antifungal agents based on the structure of DCTA. Researchers are also investigating the potential use of DCTA as an antiviral agent, particularly in the treatment of emerging viral diseases such as COVID-19. Additionally, researchers are exploring the use of DCTA as a tool for studying key cellular processes, such as DNA replication and protein synthesis.
Synthesis Methods
The synthesis of DCTA involves the reaction of 2,6-dichloro-3-formylpyridine with thiosemicarbazide, followed by treatment with sodium hydroxide. This reaction yields DCTA as a white crystalline solid with a high purity level.
Scientific Research Applications
DCTA has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research for DCTA is its use as an antifungal agent. Studies have shown that DCTA exhibits potent antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus.
In addition to its antifungal properties, DCTA has also been investigated for its potential use as an anticancer agent. Studies have shown that DCTA exhibits cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer.
properties
IUPAC Name |
3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N5S/c9-5-2-1-4(6(10)12-5)3-16-8-13-7(11)14-15-8/h1-2H,3H2,(H3,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXAZMSIQJUOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CSC2=NNC(=N2)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline](/img/structure/B6634217.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B6634219.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-fluoroaniline](/img/structure/B6634233.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6634237.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline](/img/structure/B6634256.png)


![1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole](/img/structure/B6634285.png)
![2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)
![2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B6634302.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)

